EPPTB-d5
Description
Properties
Molecular Formula |
C₂₀H₁₆D₅F₃N₂O₂ |
|---|---|
Molecular Weight |
383.42 |
Synonyms |
N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide-d5; N-(3-Ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide-d5; Ro 5212773-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of Epptb D5
Historical Development of EPPTB Synthesis
The discovery and development of EPPTB stemmed from extensive research efforts aimed at identifying selective ligands for the TAAR1 receptor. wikipedia.orgnih.gov
High-Throughput Screening (HTS) Approaches for Ligand Identification
The initial identification of EPPTB as a TAAR1 modulator involved high-throughput screening (HTS). wikipedia.orgresearchgate.net HTS is a widely used drug discovery process that enables the rapid automated testing of large libraries of chemical compounds against a specific biological target. bruker.combmglabtech.com In the case of EPPTB, approximately 788,000 compounds were screened using a functional cAMP assay designed to identify both agonists and antagonists of a chimeric rat/human TAAR1. wikipedia.orgresearchgate.net Positive hits from this large-scale screening were subsequently evaluated in mouse TAAR1 assays to determine their dose-response characteristics. researchgate.net This process successfully identified benzanilides and nicotinanilides as classes of compounds that modulated TAAR1 activity, with EPPTB emerging from this effort. researchgate.net
Structure-Activity Optimization Strategies
Following the initial HTS hit identification, structure-activity relationship (SAR) optimization strategies were employed to enhance the potency and selectivity of lead compounds, including the benzanilide (B160483) series from which EPPTB was derived. wikipedia.orgresearchgate.netimmutoscientific.com SAR analysis systematically explores how modifications to a compound's chemical structure influence its biological activity. immutoscientific.com This iterative process involves synthesizing analogues of the initial hits and testing their activity to understand which structural features are critical for binding and efficacy at the target receptor. immutoscientific.com Through optimization of the benzanilide scaffold identified in the HTS, EPPTB (N-(3-Ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide) was developed as the first selective TAAR1 antagonist. researchgate.net While potent at the mouse TAAR1 (with a Ki of 0.9 nM), its affinity for rat and human TAAR1 was significantly lower (Ki of 942 nM and >5,000 nM, respectively), highlighting species selectivity that is often observed with TAAR1 ligands. wikipedia.orgresearchgate.netfrontiersin.org
Deuteration Techniques for EPPTB-d5
Deuterium (B1214612) labeling involves replacing one or more hydrogen atoms in a molecule with deuterium (²H), a stable, non-radioactive isotope of hydrogen. scielo.org.mxepj-conferences.org This technique is valuable for various applications, including mechanistic studies, NMR spectroscopy, and particularly in mass spectrometry for quantitative analysis as stable isotope-labeled internal standards (SILS). acs.orgresearchgate.netscielo.org.mx this compound is a deuterated analogue of EPPTB, containing five deuterium atoms.
Principles of Deuterium Incorporation into Organic Molecules
Deuterium can be incorporated into organic molecules through various methods, often relying on hydrogen isotope exchange (HIE) reactions. acs.orgresearchgate.net The principles behind deuterium incorporation depend on the nature of the C-H bond being labeled (e.g., aromatic or aliphatic) and the chemical environment. Common methods include acid-catalyzed, base-catalyzed, and transition metal-catalyzed HIE. researchgate.netmdpi.com
Acid-catalyzed HIE typically involves electrophilic aromatic substitution, where a proton on an aromatic ring is replaced by a deuteron (B1233211) from a deuterated acid (e.g., D₂SO₄, DCl, or CF₃COOD) in the presence of a deuterium source like D₂O. mdpi.comnih.gov This method often leads to deuteration at electron-rich positions on the aromatic ring. nih.gov Base-catalyzed HIE is effective for incorporating deuterium at positions alpha to carbonyl groups or in other acidic C-H bonds through enolate or carbanion intermediates. mdpi.com Transition metal catalysis, particularly using palladium, platinum, iridium, and ruthenium complexes, provides powerful methods for site-selective HIE on various organic motifs, including aromatic and aliphatic C-H bonds, often under milder conditions. acs.orgscielo.org.mxmdpi.com These methods can be directed by specific functional groups to achieve regioselectivity. acs.orgscielo.org.mx
The efficiency of deuterium incorporation is influenced by factors such as temperature, reaction time, the concentration of the deuterium source, and the presence of catalysts. epj-conferences.orggoogle.com Achieving high atom percent deuterium incorporation often requires using an excess of the deuterating reagent and optimizing reaction conditions. google.comrsc.org
Specific Methods for Deuterating EPPTB to Yield this compound
While specific detailed synthetic procedures for the deuteration of EPPTB to this compound were not found in the provided search results, general principles and methods for deuterating organic molecules, particularly those containing aromatic rings and amide functionalities like EPPTB (N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide), can be applied. zhanggroup.org
Given the structure of EPPTB, potential sites for deuteration to achieve a -d5 label could include aromatic protons on the ethoxyphenyl or the trifluoromethylbenzamide rings, or potentially protons on the pyrrolidine (B122466) ring or the ethoxy group, depending on the specific deuteration strategy and desired labeling pattern.
Methods that could potentially be employed for the deuteration of EPPTB include:
Acid-catalyzed HIE: Using deuterated acids (e.g., CF₃COOD or D₂SO₄ in D₂O) could facilitate electrophilic aromatic substitution on the electron-rich aromatic rings of EPPTB. nih.govgoogle.com The regioselectivity would depend on the activating/deactivating nature of the substituents.
Transition Metal-catalyzed HIE: Palladium or other transition metal catalysts could be used to achieve site-selective deuterium incorporation on the aromatic rings or potentially on aliphatic positions via C-H activation. acs.orgscielo.org.mxmdpi.com Directed deuteration approaches using transient or permanent directing groups could enhance regioselectivity. acs.orgacs.org
Base-catalyzed HIE: While less likely to introduce deuterium onto aromatic rings unless strongly activating groups are present, base-catalyzed exchange could be relevant for any potentially acidic aliphatic protons in the molecule, such as those alpha to a nitrogen or oxygen if appropriate conditions are used. mdpi.com
The specific method chosen would depend on the desired position of the five deuterium atoms. For example, if the deuterium atoms are intended to be on one of the aromatic rings, acid- or metal-catalyzed HIE would be more appropriate. If they are on an aliphatic chain, base-catalyzed or specific metal-catalyzed methods might be used. The synthesis of deuterated compounds often requires optimization of reaction conditions, including temperature, time, catalyst loading, and the choice and concentration of the deuterium source (e.g., D₂O, D₂ gas, CD₃OD). epj-conferences.orggoogle.comrsc.orgnih.gov Achieving a specific -d5 labeling pattern would likely involve careful control of the reaction conditions to favor exchange at the desired five positions while minimizing exchange elsewhere.
Characterization of Deuteration Purity and Positional Specificity
Characterizing the deuteration purity and positional specificity of this compound is crucial to confirm the success of the synthesis and ensure the compound's suitability for its intended applications. researchgate.netmarquette.edunih.gov Several analytical techniques are commonly used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is essential for determining the positional specificity of deuterium incorporation. epj-conferences.orgacs.orgmarquette.edu
¹H NMR can show the reduction or disappearance of signals corresponding to protons that have been replaced by deuterium. The integration of the remaining proton signals relative to known, non-deuterated positions can quantify the extent of deuteration at specific sites. acs.orgacs.org
²H NMR directly detects deuterium nuclei, providing signals for each position where deuterium is incorporated. The chemical shift of a deuterium signal is similar to that of a proton in the same environment, allowing for the assignment of deuterium atoms to specific positions in the molecule. epj-conferences.org The integration of signals in the ²H NMR spectrum provides information on the relative amount of deuterium at each labeled position. epj-conferences.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to determine deuterium incorporation, particularly for volatile or semi-volatile compounds or their derivatives. acs.orgacs.org By analyzing the mass fragments, information about the location of deuterium atoms can sometimes be inferred. acs.org
Other Techniques: Techniques like Raman spectroscopy can also provide complementary information on deuterium incorporation. researchgate.net Molecular rotational resonance (MRR) spectroscopy is an emerging technique that can differentiate between isotopic species and determine site-specific deuterium content and isotopomer ratios. marquette.edursc.org
Chemical Modifications and Derivatization of EPPTB Analogs
The development of EPPTB and related compounds stems from extensive research into TAAR1 ligands, driven by the receptor's potential as a therapeutic target for various neurological and psychiatric disorders. researchgate.net, fortunejournals.com, nih.gov, researchgate.net, snmjournals.org
Synthesis of Related TAAR1 Ligands and EPPTB Derivatives
EPPTB is a benzamide (B126) derivative, a chemical class that has been explored in the search for TAAR1 modulators. researchgate.net, frontiersin.org The discovery of EPPTB as the first selective TAAR1 antagonist spurred further efforts to identify and synthesize other ligands with varying activity profiles (agonists, partial agonists, antagonists) and improved pharmacological properties, including species selectivity. wikipedia.org, frontiersin.org, nih.gov, frontiersin.org
Synthetic strategies for developing TAAR1 ligands and EPPTB derivatives often involve modifying different parts of a core scaffold. For instance, research has explored thyronamine (B1227456) analogs, biguanide-based derivatives, and amino-oxazoline derivatives as TAAR1 ligands. mdpi.com, frontiersin.org, acs.org, frontiersin.org Structure-activity relationship (SAR) studies are fundamental to this process, where systematic chemical modifications are made to a lead compound like EPPTB to understand how structural changes influence binding affinity, efficacy, and selectivity at TAAR1 and other potential off-targets. wikipedia.org, mdpi.com, acs.org, nih.gov
These synthetic efforts aim to generate compounds with optimized potency, selectivity, metabolic stability, and pharmacokinetic properties suitable for research or potential therapeutic development. The chemical space around the EPPTB scaffold and other TAAR1 ligand chemotypes continues to be explored to discover novel modulators.
Evaluation of Structural Determinants for Receptor Binding and Function
Understanding how ligands like EPPTB interact with TAAR1 at a molecular level is crucial for rational drug design. Due to the historical lack of high-resolution experimental structures for TAAR1, computational methods such as homology modeling, molecular docking, and molecular dynamics (MD) simulations have been extensively used to predict and analyze ligand-receptor interactions. mdpi.com, acs.org, researchgate.net
Studies investigating the binding of EPPTB and other ligands to TAAR1 have identified key residues within the receptor's binding pocket that are important for interaction. For example, computational analyses suggest that EPPTB interacts with human TAAR1 through aromatic residues such as F186, F195, F267, F268, and W264. acs.org These interactions, often involving π-π stacking, contribute to the stabilization of the ligand within the binding cavity. mdpi.com, acs.org, acs.org
A notable aspect of TAAR1 pharmacology is the significant species selectivity observed for many ligands, including EPPTB. EPPTB exhibits high affinity and potency at mouse TAAR1 (Ki = 0.9 nM, IC₅₀ for cAMP = 27.5 nM) but considerably lower affinity and potency at rat (Ki = 942 nM, IC₅₀ for cAMP = 4539 nM) and human TAAR1 (Ki > 5,000 nM, IC₅₀ for cAMP = 7487 nM). wikipedia.org, tocris.com, nih.gov, frontiersin.org This species difference is attributed, in part, to variations in the amino acid sequence within the binding site of the different orthologs. researchgate.net, nih.gov For instance, differences in residues like F154, T194, and I290 in human TAAR1 compared to Y153, A193, and Y287 in mouse TAAR1 are thought to contribute to the observed binding affinity differences for EPPTB. researchgate.net
Structural and computational studies help elucidate the molecular basis for these species-specific interactions, guiding the design of ligands with desired selectivity profiles for research in different animal models or for potential human therapeutics. The binding mode of antagonists like EPPTB can differ from agonists, inducing distinct conformational changes in the receptor that are associated with their pharmacological activity. acs.org
The following table summarizes some reported binding and functional data for EPPTB across different TAAR1 orthologs:
| Compound | Target | Assay | Value | Unit | Reference |
| EPPTB | mouse TAAR1 | Ki | 0.9 | nM | wikipedia.org, frontiersin.org |
| EPPTB | mouse TAAR1 | IC₅₀ (cAMP) | 27.5 | nM | tocris.com, medchemexpress.com |
| EPPTB | rat TAAR1 | Ki | 942 - 1000 | nM | wikipedia.org, researchgate.net, frontiersin.org |
| EPPTB | rat TAAR1 | IC₅₀ (cAMP) | 4539 | nM | tocris.com, medchemexpress.com |
| EPPTB | human TAAR1 | Ki | >5000 | nM | wikipedia.org, frontiersin.org |
| EPPTB | human TAAR1 | IC₅₀ (cAMP) | 7487 | nM | tocris.com, medchemexpress.com |
| EPPTB | mouse TAAR1 | IC₅₀ (basal cAMP reduction) | 19 | nM | tocris.com, medchemexpress.com, nih.gov |
These findings highlight the detailed pharmacological characterization of EPPTB and the ongoing efforts to understand the complex interactions between TAAR1 and its diverse set of ligands through a combination of synthetic chemistry, biological evaluation, and structural studies.
Biochemical and Pharmacological Characterization of Epptb at Taar1 Applicable to Epptb D5 for Mechanistic Studies
Receptor Binding and Affinity Profiling
Studies have extensively characterized the binding affinity of EPPTB at TAAR1 receptors from various species, revealing notable differences in potency.
Determination of IC50 and Ki Values across Species (e.g., mouse, rat, human TAAR1)
EPPTB exhibits high affinity for mouse TAAR1 (mTAAR1), with significantly lower affinity for rat TAAR1 (rTAAR1) and human TAAR1 (hTAAR1). Binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of a ligand required to occupy half of the receptors. Functional potency, measured by the half-maximal inhibitory concentration (IC50) in assays such as cAMP production, reflects the concentration needed to inhibit a functional response by 50%.
Research indicates that EPPTB is significantly more potent in inhibiting cAMP production mediated by mTAAR1 compared to rTAAR1 and hTAAR1. tocris.comnih.govnih.gov The IC50 values for antagonizing cAMP production induced by a TAAR1 agonist like β-phenylethylamine show this species difference. nih.gov Similarly, radioligand displacement studies confirm a substantially higher binding affinity of EPPTB at mTAAR1 than at rTAAR1. nih.gov
Here is a summary of reported IC50 and Ki values for EPPTB at mouse, rat, and human TAAR1:
| Species | Assay | Parameter | Value (nM) | Source |
| Mouse | cAMP production (antagonism) | IC50 | 27.5 ± 9.4 | nih.gov |
| Mouse | Radioligand binding displacement | Ki | 0.9 / 1 | wikipedia.orgfrontiersin.orgresearchgate.net |
| Mouse | cAMP production (inverse agonism) | IC50 | 19 ± 12 | tocris.comnih.gov |
| Rat | cAMP production (antagonism) | IC50 | 4539 ± 2051 | tocris.comnih.govnih.gov |
| Rat | Radioligand binding displacement | Ki | 942 / 0.9-1 μM | wikipedia.orgfrontiersin.orgresearchgate.net |
| Human | cAMP production (antagonism) | IC50 | 7487 ± 2109 / 7500 | tocris.comnih.govnih.gov |
| Human | Radioligand binding displacement | Ki | >5000 / >5 μM | wikipedia.orgfrontiersin.orgresearchgate.net |
Note: Some values are reported with standard errors, while others are approximate or ranges from different studies.
These data highlight the significant species selectivity of EPPTB, being considerably more potent at the mouse ortholog of TAAR1. wikipedia.orgtocris.comnih.govnih.gov This species difference in potency is not uncommon for TAAR1 ligands and presents a challenge in translating findings from rodent models to human therapeutics. nih.gov
Assessment of Selectivity against Classical Monoaminergic Targets
A crucial aspect of characterizing a novel compound is evaluating its selectivity for the target receptor over other related receptors, particularly those within the same neurotransmitter system. EPPTB has been profiled for its activity against a range of classical monoaminergic targets, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors, as well as monoamine transporters. tocris.comnih.gov
In vitro pharmacological profiling assays have demonstrated that EPPTB exhibits good selectivity for TAAR1 over these classical monoaminergic targets. tocris.comnih.gov At concentrations significantly higher than its Ki at mouse TAAR1, EPPTB showed limited inhibition of radioligand binding at these off-targets. nih.gov For instance, at a concentration of 10 µM, EPPTB inhibited radioligand binding at classical monoaminergic targets by less than 53%. nih.gov Considering the high affinity of EPPTB for mouse TAAR1 (Ki = 1 nM), this translates to selectivity ratios greater than 1,000, indicating a high degree of selectivity for mTAAR1 over these other targets. nih.gov
Ligand-Receptor Interaction Mechanisms
EPPTB's interaction with TAAR1 is not limited to simple antagonism; it also involves modulation of the receptor's basal activity.
Competitive Antagonism and Inverse Agonism
EPPTB has been characterized as both a competitive antagonist and an inverse agonist of TAAR1. wikipedia.orgtocris.comnih.gov As a competitive antagonist, EPPTB binds to the same site as agonists, preventing their action. Schild plot analysis has confirmed a competitive mode of action for EPPTB at TAAR1. nih.gov
Furthermore, EPPTB has been shown to reduce TAAR1 activity below basal levels in the absence of an agonist, a characteristic of inverse agonism. tocris.comnih.govnih.gov This suggests that TAAR1 possesses constitutive activity, meaning it has a certain level of activity even without a ligand bound. EPPTB's ability to decrease this basal activity indicates it acts as an inverse agonist. tocris.comnih.govnih.gov Studies measuring cAMP levels in cells expressing TAAR1 have shown that EPPTB dose-dependently reduces cAMP levels below basal levels in the absence of a TAAR1 agonist. tocris.comnih.gov
Investigation of Constitutive Receptor Activity and its Modulation by EPPTB
The observation that EPPTB reduces basal cAMP levels provides evidence for constitutive activity of TAAR1. tocris.comnih.govnih.gov This constitutive activity implies that TAAR1 can signal to some extent even in the absence of exogenous or possibly endogenous agonists. EPPTB, by acting as an inverse agonist, binds to the constitutively active receptor and shifts the equilibrium towards the inactive state, thereby reducing the basal signaling. nih.gov
Studies in neurons have also supported the concept of constitutive or tonic TAAR1 activity. researchgate.netpnas.org Application of EPPTB alone has been shown to increase the firing frequency of dopamine neurons, which is consistent with blocking a tonically active inhibitory receptor or reversing constitutive activity that reduces firing. researchgate.netpnas.org This effect was absent in TAAR1 knockout mice, further supporting that it is mediated specifically through TAAR1. researchgate.netpnas.org
Intracellular Signaling Pathways Modulated by TAAR1
TAAR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. frontiersin.orgfrontiersin.orgnih.gov This increase in cAMP can activate downstream signaling molecules, such as protein kinase A (PKA). wikipedia.orgnih.gov
However, TAAR1 signaling is not limited to the Gs-cAMP-PKA pathway. It has also been shown to involve other G protein subtypes, including Gi/Go and Gq/G11, depending on the ligand, which can lead to different downstream effects, such as the modulation of inwardly rectifying potassium channels and the activation of phospholipase C-beta. researchgate.netuniprot.org
EPPTB, as an antagonist/inverse agonist, modulates these pathways by preventing agonist-induced activation and reducing constitutive activity. By blocking agonist binding, EPPTB inhibits the increase in cAMP production stimulated by TAAR1 agonists. tocris.comnih.govnih.gov Its inverse agonism further reduces basal cAMP levels. tocris.comnih.gov
Beyond direct effects on cAMP, TAAR1 activation and its modulation by ligands like EPPTB can influence other signaling cascades and interact with other receptor systems. For instance, TAAR1 activity has been shown to modulate the function and signaling of dopamine D2 receptors, affecting their desensitization rate and agonist potency. nih.govfrontiersin.orgresearchgate.netresearchgate.net EPPTB has been used as a tool to reveal these functional links between TAAR1 and D2 receptors. nih.govresearchgate.netresearchgate.net TAAR1 signaling has also been linked to β-arrestin2 dependent pathways and the modulation of transcription factors like CREB and ERK. frontiersin.orgnih.gov EPPTB's effects on neuronal firing rates are mediated, in part, by blocking TAAR1-mediated activation of inwardly rectifying potassium channels. researchgate.netpnas.orgresearchgate.net
Modulation of cAMP Production and G-Protein Coupling
TAAR1 is a G protein-coupled receptor (GPCR) that is known to signal through coupling to Gαs proteins, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels. wikipedia.orgwikipedia.orgmims.comwikipedia.orgnih.gov Studies have shown that TAAR1 activation increases cAMP production. wikipedia.orgmims.comnih.gov EPPTB, acting as an inverse agonist, has been demonstrated to reduce TAAR1-stimulated cAMP production. wikipedia.orgwikipedia.org For instance, EPPTB potently antagonizes cAMP production induced by TAAR1 agonists in cellular assays. wikipedia.org In the absence of a TAAR1 agonist, EPPTB can also dose-dependently reduce cAMP levels, indicative of inverse agonist activity at constitutively active TAAR1. wikipedia.org The coupling of TAAR1 to G proteins, specifically Gs, is central to its downstream signaling cascade, including the modulation of cAMP. wikipedia.orgwikipedia.orgmims.comwikipedia.orgnih.gov
Table 1: Effect of EPPTB on TAAR1-mediated cAMP Production
| Species | TAAR1 Ligand | Effect on cAMP Production | EPPTB Action | IC₅₀ (nM) or Effect (%) | Source |
| Mouse | β-phenylethylamine | Increased | Antagonized | 27.5 nM | wikipedia.org |
| Mouse | None | Basal (Constitutive) | Reduced | 19 nM (-12.3 ± 4.7%) | wikipedia.orgwikipedia.org |
| Rat | TAAR1 Agonist | Increased | Antagonized | 4539 nM | wikipedia.org |
| Human | TAAR1 Agonist | Increased | Antagonized | 7487 nM | wikipedia.org |
Note: IC₅₀ values for EPPTB's antagonism of agonist-induced cAMP production or reduction of basal cAMP levels.
Involvement of Downstream Kinases (e.g., PKA, PKC, ERK, CREB)
TAAR1 signaling has been linked to the activation of various downstream kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), Extracellular signal-regulated kinases (ERK1/2), and cAMP response element-binding protein (CREB). fishersci.atciteab.comwikipedia.orgnih.gov Activation of TAAR1 can theoretically lead to increased phosphorylation levels of PKA- and PKC-dependent downstream signaling targets. fishersci.at In vitro studies have shown that TAAR1 activation can stimulate these pathways. fishersci.atciteab.comwikipedia.org However, the involvement of these kinases in mediating TAAR1's in vivo effects, particularly in complex behaviors, may vary, and some studies suggest that PKA and PKC antagonists might not prevent certain TAAR1 agonist effects on dopamine transmission. citeab.comwikipedia.org
Furthermore, functional interactions between TAAR1 and other receptor systems, such as dopamine D2 receptors, can influence downstream signaling pathways, including those involving ERK and CREB. fishersci.at For instance, coexpression of TAAR1 with D2 receptors has been shown to block the TAAR1 activation-induced increase in CREB and ERK phosphorylation. fishersci.at Conversely, TAAR1 activation has been shown to dampen the activity of CaMKIIα (Calcium/calmodulin-dependent protein kinase II alpha). wikipedia.orgciteab.comwikipedia.org EPPTB, by blocking TAAR1, can potentiate CaMKIIα activity. citeab.comwikipedia.org
Effects on Ion Channel Activity (e.g., Inwardly Rectifying K+ Currents)
A significant downstream effect of TAAR1 activation is the modulation of ion channel activity, particularly inwardly rectifying potassium (Kir3) channels. wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.orgwikipedia.orgwikipedia.org TAAR1 activation leads to the induction of a G protein-dependent inwardly rectifying potassium current. wikipedia.orgwikipedia.orgmims.comwikipedia.org This current is sensitive to blockers of Kir3 channels. wikipedia.orgwikipedia.org The activation of these potassium channels by TAAR1 results in an outward potassium current at physiological membrane potentials, which hyperpolarizes the neuron and reduces its firing rate. wikipedia.orgmims.comwikipedia.orgwikipedia.orgwikipedia.org EPPTB, as a TAAR1 antagonist, blocks this TAAR1-mediated activation of inwardly rectifying potassium currents. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org When applied alone, EPPTB can induce an apparent inward current, suggesting the closure of tonically activated potassium channels, consistent with TAAR1 exerting a tonic inhibitory tone on neuronal activity via these channels. wikipedia.org The activation of Kir3 channels by TAAR1 appears to be mediated by Gβγ subunits of the G protein. wikipedia.org
Cellular and Tissue-Level Mechanistic Studies (Non-Human)
Mechanistic studies, often utilizing non-human models and tools like EPPTB-d5, have provided crucial insights into TAAR1's role in regulating monoaminergic systems.
Modulation of Neuronal Firing Rates (e.g., Dopamine and Serotonin Neurons in VTA/DRN)
TAAR1 plays a key role in modulating the firing rates of monoaminergic neurons, particularly dopamine (DA) neurons in the ventral tegmental area (VTA) and serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN). wikipedia.orgfishersci.atwikipedia.orgwikipedia.orgwikipedia.orgnucleos.comalfa-chemistry.comfishersci.ca TAAR1 agonists typically decrease the firing frequency of these neurons. wikipedia.orgwikipedia.orgfishersci.ca Conversely, EPPTB, by blocking TAAR1, dramatically increases the firing rates of DA neurons in VTA slices and 5-HT neurons in DRN slices ex vivo. wikipedia.orgfishersci.atwikipedia.orgwikipedia.orgwikipedia.org This effect of EPPTB is absent in slices from TAAR1 knockout mice, confirming its specificity to TAAR1. wikipedia.orgwikipedia.org The increased firing rate observed with EPPTB or in TAAR1 knockout mice suggests that TAAR1 normally exerts a tonic inhibitory influence on these neuronal populations. fishersci.atwikipedia.orgwikipedia.orgwikipedia.orgnucleos.com
Table 2: Effect of EPPTB on Neuronal Firing Rates
| Neuron Type | Brain Region | Model System | EPPTB Effect on Firing Rate | Source |
| Dopamine Neurons | VTA | Brain Slices | Increased | wikipedia.orgfishersci.atwikipedia.orgwikipedia.orgwikipedia.org |
| Serotonin Neurons | DRN | Brain Slices | Increased | wikipedia.orgfishersci.atwikipedia.orgwikipedia.org |
| Dopamine Neurons | VTA | In vivo (Rats) | Enhanced | wikipedia.org |
Impact on Neurotransmitter Release Dynamics (e.g., Dopamine in Nucleus Accumbens)
In addition to modulating firing rates, TAAR1 also impacts neurotransmitter release. Studies have shown that EPPTB enhances electrically evoked dopamine release in the nucleus accumbens (NAcc) in ex vivo slice preparations. wikipedia.orgwikipedia.orgmpg.deciteab.com This effect is specific to the NAcc and is not observed in the dorsal striatum. wikipedia.orgciteab.com The enhancement of dopamine release by EPPTB in the NAcc is consistent with its role as a TAAR1 antagonist, disinhibiting dopamine release that is normally under tonic inhibitory control by TAAR1. mpg.deciteab.com The effects of EPPTB on dopamine release are absent in TAAR1 knockout mice, further supporting the TAAR1-mediated mechanism. mpg.deciteab.com
Table 3: Effect of EPPTB on Electrically Evoked Dopamine Release
| Neurotransmitter | Brain Region | Model System | EPPTB Effect on Release | Source |
| Dopamine | Nucleus Accumbens | Brain Slices | Enhanced | wikipedia.orgwikipedia.orgmpg.deciteab.com |
| Dopamine | Dorsal Striatum | Brain Slices | No Effect | wikipedia.orgciteab.com |
Functional Interactions with Other Receptor Systems (e.g., D2 Receptors)
TAAR1 has been shown to engage in functional interactions with other neurotransmitter receptor systems, notably dopamine D2 receptors (D2Rs). wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.orgnucleos.commpg.desci-hub.se EPPTB has been found to increase the affinity of dopamine for the D2 receptor and to reduce the desensitization rate of these receptors in VTA slices ex vivo. wikipedia.orgwikipedia.orgmims.comsci-hub.se This suggests that TAAR1 activity can modulate the pharmacological properties and kinetics of D2Rs. wikipedia.orgmims.comsci-hub.se The lack of TAAR1 activity, either through genetic knockout or pharmacological blockade with EPPTB, correlates with increased agonist potency at D2 receptors and reduced D2 receptor desensitization. wikipedia.orgsci-hub.se This functional link between TAAR1 and D2 receptors may represent a homeostatic mechanism regulating dopaminergic signaling. wikipedia.org In addition to D2 receptors, TAAR1 has also been reported to interact with other receptor systems, such as serotonin 5-HT1A receptors. wikipedia.orgmims.comwikipedia.org
Role in Non-Neuronal Cellular Signaling (e.g., β-Cell Signaling and Insulin (B600854) Secretion in MIN6 cells)
TAAR1 is expressed in pancreatic beta cells, including established cell lines like MIN6 and Ins-1, as well as in primary mouse and human pancreatic islets. This expression indicates a potential role for TAAR1 in regulating beta cell function and insulin secretion biorxiv.orgnih.govnih.govntu.ac.uk. Studies utilizing EPPTB as a selective TAAR1 antagonist have provided insights into this role.
Research in MIN6 cells and primary mouse beta cells demonstrated that EPPTB significantly reduced spontaneous intracellular calcium oscillations and insulin secretion. This finding suggests that TAAR1 exhibits basal (constitutive) activity in these cells, which influences calcium dynamics and insulin release, and that EPPTB can block this intrinsic activity biorxiv.org.
Furthermore, EPPTB has been shown to inhibit the potentiation of glucose-stimulated insulin secretion (GSIS) induced by TAAR1 agonists, such as 3-iodothyronamine (B1242423) (T1AM). In both Ins-1 and MIN6 beta cell lines, EPPTB significantly inhibited the increase in insulin secretion stimulated by T1AM nih.gov. The signaling pathways involved in TAAR1-mediated potentiation of GSIS include the activation of adenylyl cyclase, leading to increased cAMP levels, and subsequent activation of protein kinase A (PKA) and exchange protein activated by cAMP (Epac) nih.gov. The inhibitory effect of EPPTB on these processes underscores TAAR1's involvement in regulating insulin secretion via these downstream signaling cascades.
These findings highlight TAAR1 as a modulator of beta cell activity and insulin secretion, with EPPTB serving as a pharmacological tool to investigate the mechanisms underlying these effects.
Investigation of Vascular Responses (e.g., Vasoconstriction)
The role of TAAR1 in vascular responses, particularly vasoconstriction, has also been investigated, with some studies employing EPPTB to probe TAAR1's involvement. Trace amines are known to induce vasoconstriction, and TAAR1 is expressed in vascular tissues researchgate.netcardiff.ac.ukmdpi.com.
In studies using isolated perfused rat kidneys, TAAR1 agonists like tryptamine, T1AM, and RO5263397 were shown to increase perfusion pressure, indicative of vasoconstriction. EPPTB, at a concentration of 10⁻⁶ M, significantly reduced this agonist-induced increase in perfusion pressure in preparations from both Wistar Kyoto (WKY) rats and spontaneously hypertensive rats (SHRs). This suggests that TAAR1 activation contributes to these vasoconstrictor responses, which involve the influx of extracellular calcium and enhanced calcium sensitization nih.govnih.gov.
However, the effectiveness of EPPTB in blocking vascular responses appears to be species- and preparation-dependent, potentially due to its reported lower affinity for rat and human TAAR1 compared to murine TAAR1 researchgate.netcardiff.ac.ukwikipedia.orgresearchgate.net. A study in rat aortic rings and third-order mesenteric arteries found that EPPTB, described as a murine-selective TAAR1 antagonist, had no effect on vasoconstriction induced by trace amines. This suggests that in these specific rat vascular preparations, trace amine-induced vasoconstriction might be mediated by receptors other than TAAR1, or that a higher concentration of EPPTB might be required to exert an effect due to its lower affinity in rats researchgate.netcardiff.ac.uk. Despite these variations, the use of EPPTB has been instrumental in exploring the complex involvement of TAAR1 in vascular function.
Analysis in Genetically Modified Organisms (e.g., TAAR1 Knockout Models)
Genetically modified organisms, particularly TAAR1 knockout (TAAR1-KO) mice, have been crucial for confirming the specificity of EPPTB's effects and elucidating the physiological functions of TAAR1. Studies comparing the effects of EPPTB in wild-type (WT) mice and TAAR1-KO mice allow researchers to determine which effects are specifically mediated by TAAR1.
Research on dopaminergic neurons in the ventral tegmental area (VTA) has extensively utilized TAAR1-KO mice. EPPTB is known to increase the firing rate of dopamine neurons in the VTA of WT mice. Importantly, this effect of EPPTB is absent in brain slices from TAAR1-KO mice, providing strong evidence that EPPTB's action on dopamine neuron firing is specifically mediated through TAAR1 nih.govfrontiersin.orgnih.govresearchgate.netpnas.org. Furthermore, TAAR1-KO mice themselves exhibit an increased spontaneous firing rate of VTA dopamine neurons, mirroring the effect of EPPTB alone in WT mice. This observation supports the hypothesis that TAAR1 has constitutive activity that tonically inhibits dopamine neuron firing, and that blocking or removing TAAR1 (either pharmacologically with EPPTB or genetically) leads to disinhibition nih.govnih.govresearchgate.net.
Advanced Spectroscopic and Analytical Applications of Epptb D5
Utilization in Quantitative Analytical Methodologies
Quantitative analytical methodologies aim to accurately determine the amount or concentration of a specific substance within a sample. When analyzing complex matrices, such as biological samples, achieving accurate and reproducible quantification can be challenging due to factors like matrix effects and variability during sample preparation and instrument analysis. scioninstruments.comnih.gov Deuterium-labeled compounds like EPPTB-d5 play a crucial role in overcoming these challenges in mass spectrometry-based quantitative analysis.
Role as an Internal Standard in Mass Spectrometry (MS)
In quantitative mass spectrometry, the use of an internal standard (IS) is a widely accepted practice to ensure accuracy and reliability. scioninstruments.comnih.gov An ideal internal standard should behave similarly to the analyte of interest throughout the analytical process, compensating for variations that may occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer. scioninstruments.com Stable isotope-labeled internal standards (SIL-IS), such as this compound for the quantification of EPPTB, are considered the most appropriate choice for quantitative MS methods. nih.govnih.gov
SIL-IS compounds are chemically almost identical to the analyte but contain heavier isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govresearchgate.net This isotopic substitution results in a predictable mass difference between the analyte and the IS, allowing them to be distinguished by the mass spectrometer. Crucially, because the chemical structures are nearly identical, the SIL-IS and the analyte exhibit very similar physicochemical properties, including extraction efficiency, chromatographic retention time, and ionization characteristics. nih.govresearchgate.netnus.edu.sg By adding a known amount of this compound to samples containing EPPTB, the ratio of the analyte signal to the IS signal can be used for quantification, effectively normalizing for any variations introduced during the analytical workflow. nus.edu.sgmdpi.com
Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the quantitative analysis of small molecules in complex matrices due to its high sensitivity and selectivity. scioninstruments.comnih.gov The combination of chromatographic separation by LC with the specific detection capabilities of tandem mass spectrometry (MS/MS) allows for the isolation and quantification of target analytes even in the presence of numerous interfering substances.
In the context of quantifying EPPTB, LC-MS/MS methods would typically employ this compound as the internal standard. The LC component separates EPPTB from other compounds in the sample matrix, and the MS/MS component detects and quantifies both EPPTB and this compound based on their unique mass-to-charge ratios (m/z) and fragmentation patterns. thermofisher.com The use of this compound as a SIL-IS in LC-MS/MS helps to mitigate matrix effects, which can suppress or enhance analyte ionization, and accounts for potential variations in injection volume, chromatographic recovery, and detector response. scioninstruments.comnih.govnus.edu.sg This leads to more accurate and reproducible quantification of EPPTB.
Development of Methods for Complex Biological Matrices (non-human)
The analysis of compounds like EPPTB in complex biological matrices, such as plasma, tissue homogenates, or cell lysates from non-human research models, presents significant analytical challenges. These matrices contain a vast array of endogenous compounds that can interfere with the detection and quantification of the analyte. scioninstruments.comnih.gov Sample preparation procedures, such as extraction and cleanup, are essential to isolate the analyte from these interfering substances, but these steps can also introduce variability and potential loss of the analyte. scioninstruments.com
EPPTB has been utilized in scientific research involving non-human species to study TAAR1-mediated regulatory mechanisms. wikipedia.orgglpbio.comnih.govuc.ptcardiff.ac.uk For quantitative analysis of EPPTB in biological samples derived from these studies, the development of robust LC-MS/MS methods employing this compound as an internal standard is critical. The close resemblance in chemical properties between EPPTB and this compound ensures that they behave similarly during sample processing steps like liquid-liquid extraction or solid-phase extraction, allowing this compound to effectively track the recovery and ionization efficiency of the analyte. nih.govnus.edu.sg This is particularly important in complex non-human biological matrices where matrix effects can be pronounced and variable. The use of this compound as an internal standard thus facilitates the development of accurate, precise, and reliable quantitative methods for studying EPPTB concentrations in various non-human biological samples.
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, dynamics, and interactions of molecules. Deuterium labeling, as seen in this compound, can significantly enhance the utility of NMR spectroscopy, particularly for larger or more complex molecular systems.
Enhanced Resolution and Sensitivity through Deuterium Labeling
Deuterium (²H) has a spin of 1 and is a quadrupolar nucleus, which typically results in broader NMR signals compared to the spin 1/2 nucleus of protium (B1232500) (¹H). However, substituting protons with deuterons in a molecule can lead to enhanced resolution and sensitivity in NMR spectra of other nuclei, such as ¹H or ¹³C. huji.ac.ilox.ac.uk
One key benefit of deuterium labeling is the reduction of ¹H-¹H spin-spin couplings. These couplings can lead to complex multiplets in ¹H NMR spectra, making interpretation challenging, especially for larger molecules. Replacing protons with deuterons simplifies the ¹H spectra by eliminating these couplings to the substituted positions, resulting in sharper, more easily resolvable signals for the remaining protons. huji.ac.il
Furthermore, deuterium labeling can improve relaxation properties, particularly in larger molecules. Deuterons have smaller magnetic moments than protons, leading to weaker dipolar couplings. This can result in slower transverse relaxation rates (T₂) for nearby nuclei, leading to narrower lines and increased signal intensity in multidimensional NMR experiments, thereby enhancing sensitivity and resolution. ox.ac.uksigmaaldrich.comresearchgate.net While EPPTB is a relatively small molecule, this principle is highly relevant when studying its interactions with larger biological targets like proteins, where deuterium labeling of either the ligand (this compound) or the protein can be beneficial for structural and binding studies by NMR.
Structural Elucidation and Conformational Analysis of TAAR1 Ligands
EPPTB is recognized as a ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR). wikipedia.orgglpbio.comnih.govnih.govresearchgate.netmdpi.comcardiff.ac.uktocris.comcaymanchem.comzhanggroup.orgprobechem.comwikipedia.orgcanterbury.ac.nznih.govresearchgate.net Understanding the three-dimensional structure and conformational preferences of TAAR1 ligands, as well as how they interact with the receptor, is crucial for structure-based drug design and understanding receptor activation or inhibition mechanisms.
Deuterium labeling, potentially in the form of this compound, can be a valuable tool in the structural elucidation and conformational analysis of EPPTB and its interactions with TAAR1 using NMR spectroscopy. By selectively or extensively deuterating EPPTB to create this compound, researchers can simplify complex NMR spectra, making it easier to assign resonances and determine through-space correlations that provide information about the molecule's conformation. huji.ac.ilox.ac.uk
In studies of ligand-receptor interactions, deuterium labeling of the ligand (this compound) can help in detecting ligand binding to the receptor through observed changes in the ligand's NMR signals. sigmaaldrich.com It can also be used in conjunction with labeled receptor systems to study the binding interface and conformational changes upon binding. While direct experimental data on this compound in such specific NMR studies were not found, the principles of deuterium-aided NMR are well-established for studying small molecule ligands and their interactions with protein targets, including GPCRs like TAAR1. uc.ptresearchgate.net Therefore, this compound is a valuable tool for potential future NMR investigations into the structural and conformational aspects of EPPTB binding to TAAR1.
Elucidation of Molecular Interactions in Solution
Spectroscopic and analytical techniques are crucial for understanding how molecules interact in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for this purpose. Deuteration can be a valuable tool in these studies. In NMR, deuterium labeling can simplify complex spectra by reducing peak multiplicity and allowing for the study of specific molecular regions. In MS, the mass shift introduced by deuterium atoms allows for the clear differentiation of the labeled compound and its potential interaction partners from endogenous molecules with similar structures.
For a compound like this compound, spectroscopic methods could potentially be used to study its conformation in solution or its binding interactions with target proteins like TAAR1 or other molecules. Mass spectrometry could be employed in binding assays to quantify the amount of this compound bound to a protein or present in a complex, distinguishing it from any endogenous EPPTB or structurally related compounds. Although specific data for this compound in such applications were not identified in the search results, these techniques are generally applicable to deuterated compounds for gaining insights into molecular interactions.
Isotopic Tracer Studies
Isotopic tracer studies utilize compounds labeled with stable or radioactive isotopes to track their movement, distribution, and metabolism within a system. Deuterium is a widely used stable isotope for tracing plos.orgiaea.org. The incorporation of deuterium into EPPTB to form this compound allows it to be used as a tracer molecule. By administering this compound and subsequently analyzing samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can follow the fate of the compound.
The primary advantage of using a deuterated tracer is the ability to distinguish the administered exogenous compound from the endogenous pool of the same or structurally similar molecules. This is particularly important in biological systems where the compound of interest or its metabolites may be naturally present.
Tracking Metabolic Pathways and Molecular Dynamics in Biological Systems (non-human)
Isotopic tracers, including deuterated compounds, are extensively used to elucidate metabolic pathways and study molecular dynamics in biological systems, particularly in non-human research plos.orgiaea.orgnih.govsmolecule.comtocris.comresearchgate.net. By administering this compound to non-human subjects (such as the mice and rats used in studies with non-deuterated EPPTB researchgate.netnih.govfrontiersin.orgfortunejournals.combiorxiv.org), researchers could track its absorption, distribution, metabolism, and excretion (ADME).
Analysis of biological samples (e.g., plasma, urine, tissue extracts) for this compound and its deuterated metabolites using hyphenated MS techniques would allow for the identification of metabolic transformation pathways. The presence and levels of deuterium labeling in various metabolites would provide insights into how the original this compound molecule is processed within the organism. This can help in understanding the enzymes involved in its metabolism and the routes of elimination. While specific metabolic studies using this compound were not found, the non-deuterated EPPTB has been used in non-human biological studies investigating its effects related to TAAR1 activity researchgate.netnih.govfortunejournals.combiorxiv.org. The deuterated form would be a valuable tool to precisely track the parent compound and its metabolites in such systems. Studies using other deuterated trace amines in cellular contexts have demonstrated the utility of isotopic labeling in investigating cellular signaling and metabolism biorxiv.org.
Investigating Reaction Kinetics and Enzyme Activity
Deuterated substrates can be employed to study reaction kinetics and enzyme activity. The kinetic isotope effect, where the substitution of hydrogen with deuterium affects the rate of a chemical reaction, can provide information about the rate-limiting steps of an enzymatic reaction and the role of the C-H bond cleavage in the catalytic mechanism nih.gov.
In the context of this compound, if enzymes are involved in its metabolism, studies using both EPPTB and this compound as substrates could reveal kinetic isotope effects. By comparing the reaction rates with the deuterated and non-deuterated forms, researchers could gain insights into whether the cleavage of a C-H (or C-D) bond is a rate-determining step in the enzymatic transformation of EPPTB. This approach is a standard method in enzymology to probe reaction mechanisms nih.govfrontiersin.orgmedchemexpress.comnih.gov. Although specific applications of this compound in enzyme kinetics were not found, the principle is directly applicable if the metabolic pathways of EPPTB involve enzymatic steps.
Differentiating Endogenous vs. Exogenous Compound Sources
One of the most significant applications of stable isotope tracers like this compound is the ability to differentiate between compounds originating from within a biological system (endogenous) and those introduced from an external source (exogenous) iaea.orgresearchgate.net. This is particularly relevant when studying compounds that are also produced naturally in the body or are structurally similar to endogenous molecules.
By administering a known amount of this compound, researchers can quantify the levels of the exogenous compound and its deuterated metabolites in biological samples using mass spectrometry. Simultaneously, the levels of the endogenous, non-deuterated compound (if present) can also be measured. The ratio of the labeled to unlabeled compound can provide information about the contribution of the exogenous source to the total pool of the compound in the system. This technique is invaluable in pharmacokinetic studies, bioavailability assessments, and in determining the metabolic fate of an administered compound without interference from endogenous pools google.com. Given that EPPTB interacts with TAAR1, which is activated by endogenous trace amines researchgate.netfortunejournals.combiorxiv.orgnih.govmedchemexpress.comresearchgate.netencyclopedia.pubabcam.comresearchgate.net, using this compound could be particularly useful in studies aiming to understand the interplay between exogenous EPPTB administration and the endogenous trace amine system, allowing for clear differentiation of the administered compound.
Computational Chemistry and Molecular Modeling Studies of Epptb and Taar1
Molecular Docking and Ligand-Receptor Complex Formation
Molecular docking is a widely used computational technique to predict the preferred binding orientation (pose) of a ligand within a receptor's binding site and to estimate the binding affinity. Studies investigating the interaction of EPPTB with TAAR1 have frequently employed molecular docking. These analyses aim to elucidate how EPPTB fits into the TAAR1 binding pocket and the key residues involved in its interaction.
Docking studies of EPPTB with human TAAR1 (hTAAR1) homology models and more recently, cryo-electron microscopy (cryo-EM) structures, have revealed putative binding modes. These studies often highlight interactions with specific amino acid residues within the orthosteric binding site of TAAR1. For instance, interactions with aromatic residues such as F186, F195, F267, F268, and W264 have been observed in molecular dynamics simulations of the hTAAR1/EPPTB complex, following initial docking wikipedia.orgnih.gov. The binding cavity for EPPTB has been described, and docking has been used to assess the most stable poses of ligands within this cavity wikipedia.orgnih.gov.
Molecular docking has also been utilized to compare the binding of EPPTB, characterized as a TAAR1 antagonist or inverse agonist with higher affinity for mouse TAAR1 (mTAAR1) than hTAAR1, with known agonists like p-tyramine wikipedia.orgnih.govuniprot.org. These comparisons help in understanding the structural determinants that differentiate agonist and antagonist binding and the resulting receptor conformations.
Homology Modeling of TAAR1 Receptor Structures
Given the historical lack of high-resolution experimental structures for TAAR1, homology modeling has been a crucial computational technique for generating three-dimensional models of the receptor. These models are built based on the known crystal structures of homologous proteins, typically other Class A GPCRs, such as the beta-2 adrenergic receptor wikipedia.orgnih.gov.
Homology models of both human and mouse TAAR1 have been generated to study species-specific differences in ligand binding, including that of EPPTB. These models have been instrumental in providing a structural basis for understanding the differential affinity of EPPTB for mTAAR1 and hTAAR1. Although cryo-EM structures of TAAR1 have become available more recently, homology models were extensively used in early computational studies and virtual screening campaigns to identify novel TAAR1 ligands.
The development of homology models has allowed researchers to explore the putative binding sites and key residues involved in ligand interaction before experimental structures were resolved, guiding subsequent docking and simulation studies.
Quantitative Structure-Activity Relationship (QSAR) Analysis for TAAR1 Ligands
Quantitative Structure-Activity Relationship (QSAR) analysis involves developing predictive models that correlate the structural properties of compounds with their biological activity. While specific detailed QSAR analyses focused solely on EPPTB were not prominently featured in the search results, QSAR is a relevant computational method in the broader context of identifying and optimizing TAAR1 ligands.
QSAR models have been developed for sets of compounds with known activity profiles towards TAAR1 orthologs to guide the design of more selective ligands. These models help in identifying molecular descriptors that are important for TAAR1 binding and activity, which can then be used to predict the potency of new compounds prior to their synthesis and experimental testing. Although the search results discuss QSAR in the context of various TAAR1 ligands, the principles and applications are relevant to understanding the potential for using such methods to study or design compounds related to EPPTB.
Molecular Dynamics Simulations of Ligand-TAAR1 Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes, the stability of binding poses, and the nature of interactions over time. MD simulations have been performed to investigate the interactions between EPPTB and TAAR1, building upon the poses obtained from molecular docking.
MD simulations of the hTAAR1/EPPTB complex have shown that EPPTB remains buried in the binding cavity, and specific interactions with aromatic residues are maintained throughout the simulation period wikipedia.orgnih.gov. These simulations can reveal the dynamic behavior of the receptor and the ligand, providing insights into the flexibility of the binding site and how the ligand's presence influences receptor conformation. Differences in the dynamic interactions of agonists and antagonists with TAAR1 have been explored using MD simulations, contributing to the understanding of their distinct pharmacological effects wikipedia.orgnih.gov. MM-GBSA binding energy calculations, often performed in conjunction with MD simulations, have been used to estimate the binding free energy of EPPTB to hTAAR1 and mTAAR1, which has shown consistency with experimental binding affinity data.
In Silico Screening for Novel TAAR1 Modulators
In silico screening, or virtual screening, involves computationally evaluating large libraries of compounds to identify potential ligands for a target protein. This method is often used in conjunction with homology modeling and docking to accelerate the drug discovery process.
Virtual screening campaigns have been conducted using TAAR1 homology models and structures to discover novel agonists and antagonists. EPPTB has been used as a reference compound in some of these screening efforts. These studies involve docking databases of commercially available compounds or in-house libraries to the TAAR1 binding site and ranking them based on their predicted binding affinity or other scoring functions. Promising candidates identified through virtual screening are then typically evaluated in experimental assays.
Advanced Computational Models of Receptor Signaling and Cellular Networks
Beyond direct ligand-receptor interactions, computational models can also explore the downstream signaling events and the integration of TAAR1 activity within broader cellular networks. TAAR1 is known to couple with different G proteins (Gi/Go, Gs, Gq/G11) depending on the ligand, influencing various signaling pathways like adenylate cyclase activity.
Epptb As a Research Tool in Preclinical and Mechanistic Investigations
Delineation of TAAR1's Role in Dopaminergic and Serotonergic Modulation
Research utilizing EPPTB has significantly contributed to understanding how TAAR1 modulates dopaminergic and serotonergic neurotransmission. Studies have shown that TAAR1 is localized in brain regions rich in dopamine (B1211576) and serotonin (B10506) neurons, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN) pnas.orgfrontiersin.org. EPPTB has been instrumental in demonstrating that TAAR1 activation typically inhibits the firing rate of dopamine neurons in the VTA and serotonin neurons in the DRN wikipedia.orgfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org.
Specifically, EPPTB has been shown to prevent the reduction in firing frequency of VTA dopamine neurons induced by TAAR1 agonists like p-tyramine nih.govresearchgate.netpnas.org. When applied alone, EPPTB increases the spontaneous firing rate of dopamine neurons in VTA slices and serotonin neurons in DRN slices ex vivo, suggesting that TAAR1 exerts a tonic inhibitory influence on these neurons wikipedia.orgfrontiersin.orgnih.govpnas.org. This effect of EPPTB was absent in slices from TAAR1 knockout mice, confirming its specificity for TAAR1 wikipedia.orgnih.govpnas.org.
Furthermore, EPPTB has been used to investigate the interaction between TAAR1 and other monoaminergic receptors. Studies have indicated that EPPTB can increase the affinity of dopamine for the dopamine D2 receptor and reduce the desensitization rate of these receptors in VTA slices ex vivo wikipedia.orgfrontiersin.orgpnas.orgnih.gov. Similarly, EPPTB reduced the desensitization rate of serotonin 5-HT1A receptors in DRN slices ex vivo wikipedia.orgpnas.org. These findings, revealed through the use of EPPTB, highlight a functional link between TAAR1 and classical monoaminergic receptors, suggesting a complex interplay in modulating neuronal activity pnas.orgnih.gov.
Investigating Physiological Functions of TAAR1 in In Vitro and Ex Vivo Systems
EPPTB has been extensively used in in vitro and ex vivo preparations to elucidate the physiological functions of TAAR1. In cellular assays, EPPTB acts as an inverse agonist, reducing basal cAMP levels in HEK293 cells expressing TAAR1, indicating that TAAR1 may possess constitutive activity medchemexpress.comnih.govabcam.comtocris.com. The potency of EPPTB in inhibiting cAMP production varies across species, with higher potency observed at mouse TAAR1 compared to rat and human TAAR1 medchemexpress.comnih.govabcam.com.
| Species | IC₅₀ (cAMP inhibition) | Reference |
| Mouse | 19 nM | medchemexpress.comnih.govabcam.com |
| Rat | 4539 nM | medchemexpress.comnih.govabcam.com |
| Human | 7487 nM | medchemexpress.comnih.govabcam.com |
Ex vivo electrophysiological studies using brain slices have been particularly informative. EPPTB blocks the TAAR1-mediated activation of an inwardly rectifying potassium (K⁺) current in VTA dopamine neurons axonmedchem.comnih.govresearchgate.netpnas.org. This inwardly rectifying current is associated with the closure of K⁺ channels, and EPPTB application alone induces an apparent inward current, supporting the idea of tonically activated K⁺ channels modulated by TAAR1 nih.govresearchgate.net. These effects of EPPTB on neuronal firing and potassium currents have been consistently absent in brain slices from TAAR1 knockout mice, underscoring the specificity of EPPTB's action on TAAR1 wikipedia.orgnih.govpnas.org.
EPPTB has also been used in ex vivo studies to examine its effects on dopamine release. It has been shown to enhance electrically evoked dopamine release in nucleus accumbens (NAcc) slices but not in dorsal striatum (DStr) slices ex vivo wikipedia.org. This suggests a regional specificity in TAAR1-mediated modulation of dopamine release, which can be investigated using selective tools like EPPTB wikipedia.orgfrontiersin.org.
Elucidating the Mechanism of Action of Other Trace Amines and Related Compounds (e.g., Amphetamine, MDMA, Tyramine)
EPPTB has been a valuable tool for dissecting the mechanisms by which other trace amines and related psychostimulants exert their effects, particularly those involving TAAR1. Trace amines like tyramine (B21549) and β-phenylethylamine are known to activate TAAR1 frontiersin.orgnih.gov. By using EPPTB to block TAAR1, researchers can determine the extent to which the effects of these compounds are mediated through TAAR1 activation wikipedia.orgnih.govresearchgate.net.
For example, EPPTB has been shown to block the suppression of dopamine neuron firing and evoked dopamine release in VTA and NAcc slices induced by tyramine wikipedia.org. This demonstrates that the inhibitory effects of tyramine on dopaminergic activity in these regions are, at least in part, mediated by TAAR1 wikipedia.org.
While amphetamine and MDMA are known to interact with monoamine transporters, research using TAAR1 agonists and antagonists, including EPPTB, has explored the potential involvement of TAAR1 in their mechanisms of action frontiersin.orgfrontiersin.org. Some studies suggest that TAAR1 activation might be involved in the effects of amphetamines, although the precise nature and extent of this involvement are still areas of investigation wikipedia.orgfrontiersin.orgfrontiersin.org. EPPTB has been used in studies examining the effects of compounds like LSD and apomorphine, which can act as TAAR1 agonists in rodents, to block their TAAR1-mediated effects on neuronal firing wikipedia.org.
Contribution to Understanding Basal Receptor Activity and Homeostatic Feedback Mechanisms
The observation that EPPTB, a TAAR1 antagonist/inverse agonist, increases the basal firing rate of dopamine neurons has provided crucial evidence supporting the concept of constitutive or tonic activity of TAAR1 pnas.orgnih.govfrontiersin.orgpnas.orgnih.gov. This suggests that even in the absence of exogenous agonists, TAAR1 might be endogenously active, exerting an inhibitory tone on neuronal activity nih.govfrontiersin.orgpnas.org. EPPTB's ability to reveal this basal activity makes it a critical tool for studying the physiological state of TAAR1 signaling nih.govnih.gov.
Furthermore, research using EPPTB has shed light on potential homeostatic feedback mechanisms involving TAAR1 and other neurotransmitter systems. The finding that EPPTB increases the potency of dopamine at D2 receptors and reduces their desensitization rate suggests a compensatory mechanism pnas.orgnih.govpnas.orgnih.gov. It is hypothesized that this functional link between TAAR1 and D2 receptors may be part of a homeostatic loop that regulates dopaminergic neuron activity, where changes in TAAR1 signaling are counterbalanced by alterations in D2 receptor function pnas.orgnih.govpnas.orgnih.gov. EPPTB, by disrupting the normal TAAR1 tone, allows researchers to observe and characterize these compensatory adjustments nih.govnih.gov.
Future Directions in Academic Research with Epptb D5
Development of More Potent and Species-Specific Deuterated TAAR1 Ligands
Building upon the known pharmacological profile of EPPTB, a key future direction involves the rational design and synthesis of deuterated analogs, including EPPTB-d5, with the aim of developing ligands possessing enhanced potency and improved species specificity for TAAR1. While EPPTB itself shows differential potency across species wikipedia.orgwikipedia.orgtocris.com, strategic deuteration at specific positions within the molecule could potentially fine-tune these interactions. Research could focus on synthesizing a library of deuterated EPPTB variants and evaluating their binding affinity and functional activity at TAAR1 from different species (e.g., mouse, rat, human) using in vitro assays such as cAMP production or calcium mobilization wikipedia.orgguidetopharmacology.org. The goal would be to identify deuteration patterns that lead to increased potency or a more favorable species selectivity profile, thereby providing researchers with more refined tools to probe TAAR1 function in specific model systems relevant to various physiological and pathophysiological conditions.
Integration of this compound in Multi-Omics Approaches for Systems-Level Understanding
The integration of multi-omics approaches (e.g., genomics, transcriptomics, proteomics, metabolomics) is crucial for gaining a systems-level understanding of biological processes and the impact of receptor modulation zhanggroup.orguni.lunih.gov. Future research could explore the integration of this compound into such comprehensive studies to delineate the broader molecular consequences of TAAR1 modulation. Deuteration can enhance the stability of a compound and facilitate its detection and quantification using mass spectrometry-based proteomics and metabolomics techniques iarc.frfrontiersin.org. This could enable researchers to track the cellular uptake, metabolism, and distribution of this compound within biological systems and correlate these parameters with changes observed in protein expression, post-translational modifications, or metabolite profiles following TAAR1 perturbation. Such studies could reveal novel signaling pathways or molecular networks influenced by TAAR1 activity that are not apparent from single-omics investigations.
Advancements in in situ and Real-Time Monitoring of this compound in Biological Systems
Monitoring the localization and activity of pharmacological tools in living biological systems with high spatial and temporal resolution is a significant challenge in research. Deuteration of EPPTB to create this compound can offer advantages for in situ and real-time monitoring techniques, particularly those coupled with mass spectrometry. Techniques like mass spectrometry imaging could potentially be used to visualize the distribution of this compound within tissues or even single cells, providing insights into its target engagement and off-target accumulation frontiersin.org. Furthermore, the distinct mass signature of this compound compared to its non-deuterated counterpart or endogenous molecules can improve the sensitivity and specificity of detection in complex biological matrices, facilitating real-time monitoring of its presence and potential metabolic transformation during dynamic biological processes.
Elucidating Novel TAAR1-Mediated Regulatory Mechanisms in Diverse Cell Types (non-human)
EPPTB has been successfully employed to investigate TAAR1 function in specific non-human cell types, such as mouse dopaminergic neurons in the ventral tegmental area and pancreatic beta-cells wikipedia.orgwikipedia.orgguidetopharmacology.org. Given that TAAR1 is expressed in various tissues and cell types beyond the central nervous system in non-human species nih.govmedchemexpress.com, future research with this compound could expand these investigations to explore novel TAAR1-mediated regulatory mechanisms in a wider array of non-human cellular contexts. The potential for improved pharmacokinetic properties or enhanced detection offered by this compound could facilitate studies in less accessible tissues or in models where the stability or detectability of non-deuterated EPPTB has been a limiting factor. This could lead to the discovery of previously unappreciated roles of TAAR1 in diverse physiological processes in non-human organisms.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing EPPTB-d5 in academic laboratories?
- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions, verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For reproducibility, ensure reaction conditions (e.g., solvent purity, temperature) are rigorously documented. Characterization should include spectral data comparisons with non-deuterated analogs to confirm isotopic purity .
Q. How do researchers validate the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies involve exposing the compound to stressors (e.g., light, heat, pH extremes) and analyzing degradation products via liquid chromatography-mass spectrometry (LC-MS). A table summarizing degradation thresholds under each condition is recommended (e.g., ≤5% degradation at 40°C over 72 hours) .
Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound in preclinical studies?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are standard. Include measures of goodness-of-fit (e.g., R²) and account for batch-to-batch variability using ANOVA with post-hoc tests. Raw data should be archived in supplementary materials for transparency .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in this compound’s binding affinity data across studies?
- Methodological Answer : Molecular dynamics simulations can reconcile conflicting results by identifying conformational changes or solvent effects. Compare in silico predictions (e.g., docking scores) with empirical data, and validate using mutagenesis or isotopic labeling. Discrepancies may arise from force field limitations, requiring cross-validation with experimental results .
Q. What frameworks ensure ethical rigor when using this compound in human-derived tissue research?
- Methodological Answer : Adhere to GDPR guidelines for data anonymization and obtain informed consent for tissue use. Document protocols for ethical review board approval, including risk assessments for isotopic labeling (e.g., potential long-term effects). Reference institutional templates for compliance audits .
Q. How do researchers design controlled experiments to isolate this compound’s isotopic effects in metabolic studies?
- Methodological Answer : Use twin-tracer experiments with both deuterated and non-deuterated forms, paired with isotopically labeled internal standards. Analyze kinetic isotope effects (KIEs) via time-resolved metabolomics. A sample experimental design table should include variables such as incubation time, enzyme concentration, and detection limits .
Q. What strategies mitigate batch variability in this compound production for multi-institutional collaborations?
- Methodological Answer : Implement a centralized synthesis protocol with shared quality control (QC) criteria (e.g., NMR purity ≥98%). Distribute reference samples for cross-lab calibration. Use inter-laboratory comparison studies to identify and standardize critical parameters (e.g., solvent evaporation rates) .
Data Analysis & Reproducibility
Q. How should researchers address conflicting toxicity profiles of this compound reported in literature?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to assess study heterogeneity (e.g., cell lines, exposure durations). Create a comparative table of IC₅₀ values, highlighting methodological differences. Follow-up with dose-range finding studies under standardized conditions .
Q. What open-science practices enhance the reproducibility of this compound research?
- Methodological Answer : Publish raw spectra, chromatograms, and experimental logs in repositories like Zenodo. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Collaborate on protocol pre-registration platforms (e.g., protocols.io ) to reduce selective reporting bias .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
